3,4-Dihydro-1-isoquinolineacetamide
Overview
Description
3,4-Dihydro-1-isoquinolineacetamide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound has been investigated for its antiviral properties, particularly against rhinovirus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 3,4-Dihydro-1-isoquinolineacetamide involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This method allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1-isoquinolineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or alkyl sulfonates are used for N-alkylation reactions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated 3,4-dihydroisoquinolineacetamide derivatives.
Scientific Research Applications
3,4-Dihydro-1-isoquinolineacetamide has been studied for its antiviral properties, particularly against rhinovirus infections . It has shown potential in suppressing cold symptoms and reducing virus excretion. Additionally, the compound’s structure makes it a suitable scaffold for drug development, particularly for compounds with anti-nausea, antidiabetic, and antiallergy activities .
Mechanism of Action
The exact mechanism of action of 3,4-Dihydro-1-isoquinolineacetamide is not fully understood. it is believed to exert its antiviral effects by interfering with the replication of rhinoviruses. The compound may inhibit viral entry or replication within host cells, thereby reducing the severity of symptoms and viral load .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline: A related compound with similar structural features and biological activities.
Tetrahydroisoquinoline: Another related compound that can be derived from 3,4-Dihydro-1-isoquinolineacetamide through reduction reactions.
Uniqueness
This compound is unique due to its specific antiviral properties against rhinoviruses. While other isoquinoline derivatives may exhibit similar biological activities, this compound’s efficacy in reducing cold symptoms and viral excretion sets it apart .
Properties
IUPAC Name |
2-(3,4-dihydroisoquinolin-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-4H,5-7H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAWQWOCJFNGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173300 | |
Record name | 3,4-Dihydro-1-isoquinolineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19622-86-7 | |
Record name | 3,4-Dihydro-1-isoquinolineacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-1-isoquinolineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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